

Spectroscopic data for 3-(Isobutyrylamino)benzoic acid (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 3-(Isobutyrylamino)benzoic acid

Cat. No.: B1270547

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Spectroscopic Data for 3-(Isobutyrylamino)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-(Isobutyrylamino)benzoic acid**. Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed analysis based on predicted data, supported by established principles of spectroscopic interpretation and data from analogous compounds. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-(Isobutyrylamino)benzoic acid**. These predictions are derived from computational models and analysis of structurally related molecules.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.9	Singlet, broad	1H	Carboxylic acid (-COOH)
~10.0	Singlet	1H	Amide (-NH)
~8.2	Singlet	1H	Ar-H2
~7.8	Doublet	1H	Ar-H4
~7.6	Doublet	1H	Ar-H6
~7.4	Triplet	1H	Ar-H5
~2.6	Septet	1H	-CH(CH ₃) ₂
~1.1	Doublet	6H	-CH(CH ₃) ₂

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~175.5	Amide Carbonyl (C=O)
~167.0	Carboxylic Acid Carbonyl (C=O)
~139.0	Ar-C3
~131.5	Ar-C1
~129.0	Ar-C5
~124.0	Ar-C6
~123.5	Ar-C4
~120.0	Ar-C2
~35.0	-CH(CH ₃) ₂
~19.5	-CH(CH ₃) ₂

Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid dimer)
~3250	Medium	N-H stretch (Amide)
~3050	Weak	Aromatic C-H stretch
~2970, ~2870	Weak	Aliphatic C-H stretch
~1700	Strong	C=O stretch (Carboxylic acid)
~1660	Strong	C=O stretch (Amide I)
~1600, ~1480	Medium	Aromatic C=C stretch
~1540	Medium	N-H bend (Amide II)
~1250	Strong	C-O stretch (Carboxylic acid)
~1180	Medium	C-N stretch

Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
207	40	[M] ⁺ (Molecular Ion)
190	10	[M - OH] ⁺
164	5	[M - C ₃ H ₃ O] ⁺
137	100	[M - C ₄ H ₆ O] ⁺ (from McLafferty rearrangement)
120	60	[C ₇ H ₆ NO] ⁺
92	30	[C ₆ H ₆ N] ⁺
71	25	[C ₄ H ₇ O] ⁺
43	50	[C ₃ H ₇] ⁺ (Isopropyl cation)

Experimental Protocols

The following sections detail standardized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **3-(Isobutyrylaminobenzoic acid** (5-10 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹H NMR, a standard pulse program is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

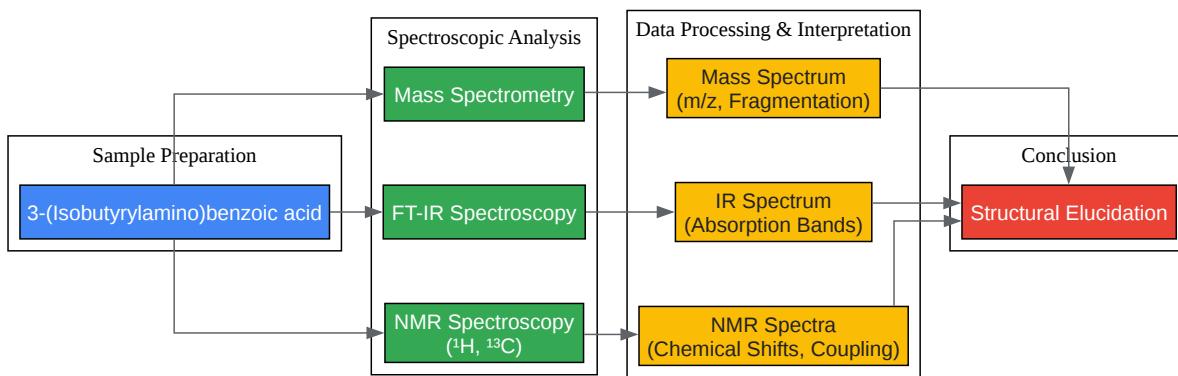
The IR spectrum of solid **3-(Isobutyrylaminobenzoic acid** is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp. The spectrum is recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometric analysis is performed using an electron ionization (EI) source coupled to a quadrupole mass analyzer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe. The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a beam of 70 eV electrons. The resulting positively charged ions are then accelerated into the mass analyzer and detected. The mass spectrum is recorded over a mass-to-charge (m/z) range of 40-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-(Isobutyrylamino)benzoic acid**.



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Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic data for 3-(Isobutyrylamino)benzoic acid (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1270547#spectroscopic-data-for-3-isobutyrylamino-benzoic-acid-nmr-ir-mass-spec>

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